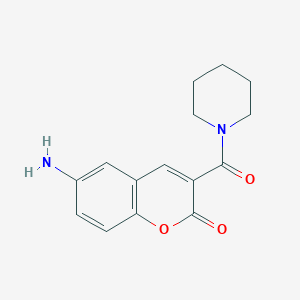
Coumarin, 6-amino-3-(piperidinocarbonyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Coumarin, 6-amino-3-(piperidinocarbonyl)-, also known as Coumarin 6 or C6, is a fluorescent dye used in various scientific research applications. It belongs to the coumarin family of compounds, which are widely used in the fields of biotechnology, chemistry, and medicine. Coumarin 6 has been extensively studied for its unique fluorescence properties, making it a popular choice for various imaging techniques.
Mecanismo De Acción
Coumarin, 6-amino-3-(piperidinocarbonyl)- 6 exhibits fluorescence properties due to its unique molecular structure, which allows it to absorb and emit light at specific wavelengths. When excited by a light source, Coumarin, 6-amino-3-(piperidinocarbonyl)- 6 emits a green fluorescence, which can be detected and visualized using various imaging techniques. The fluorescence intensity of Coumarin, 6-amino-3-(piperidinocarbonyl)- 6 is dependent on various factors, including the concentration of the dye, the excitation wavelength, and the pH of the surrounding environment.
Efectos Bioquímicos Y Fisiológicos
Coumarin, 6-amino-3-(piperidinocarbonyl)- 6 is generally considered to be non-toxic and has minimal effects on biochemical and physiological processes. However, it is important to note that the use of Coumarin, 6-amino-3-(piperidinocarbonyl)- 6 in certain experiments may interfere with the normal functioning of cells or tissues. Therefore, it is important to carefully consider the experimental design and the potential effects of the dye on the system being studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Coumarin, 6-amino-3-(piperidinocarbonyl)- 6 in lab experiments is its high sensitivity and specificity for fluorescence detection. It is also relatively easy to use and can be incorporated into various experimental protocols. However, one limitation of using Coumarin, 6-amino-3-(piperidinocarbonyl)- 6 is its susceptibility to photobleaching, which can reduce the fluorescence intensity over time. Additionally, the use of Coumarin, 6-amino-3-(piperidinocarbonyl)- 6 may interfere with certain biological processes, which can affect the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the use of Coumarin, 6-amino-3-(piperidinocarbonyl)- 6 in scientific research. One potential application is in the field of drug discovery, where Coumarin, 6-amino-3-(piperidinocarbonyl)- 6 can be used as a fluorescent probe for the screening of potential drug candidates. Another direction is the development of new imaging techniques that utilize the unique fluorescence properties of Coumarin, 6-amino-3-(piperidinocarbonyl)- 6 for the visualization of biological processes at the cellular and molecular level. Additionally, the use of Coumarin, 6-amino-3-(piperidinocarbonyl)- 6 in combination with other fluorescent dyes or imaging modalities may provide new insights into complex biological systems.
Métodos De Síntesis
Coumarin, 6-amino-3-(piperidinocarbonyl)- 6 can be synthesized using various methods, including the reaction between 6-amino-3-hydroxycoumarin and piperidine-4-carboxylic acid, followed by the addition of a carbonyl group. Another method involves the reaction between 6-chloro-3-hydroxycoumarin and piperidine-4-carboxylic acid, followed by the addition of an amino group. Both methods result in the formation of Coumarin, 6-amino-3-(piperidinocarbonyl)- 6 with high purity and yield.
Aplicaciones Científicas De Investigación
Coumarin, 6-amino-3-(piperidinocarbonyl)- 6 has been widely used in various scientific research applications, including fluorescence microscopy, flow cytometry, and cell imaging. It has also been used as a fluorescent probe for the detection of various biomolecules, such as DNA and proteins. Coumarin, 6-amino-3-(piperidinocarbonyl)- 6 is particularly useful in the field of neuroscience, where it has been used for the visualization of neuronal activity and the mapping of neural circuits.
Propiedades
Número CAS |
18144-56-4 |
|---|---|
Nombre del producto |
Coumarin, 6-amino-3-(piperidinocarbonyl)- |
Fórmula molecular |
C15H16N2O3 |
Peso molecular |
272.3 g/mol |
Nombre IUPAC |
6-amino-3-(piperidine-1-carbonyl)chromen-2-one |
InChI |
InChI=1S/C15H16N2O3/c16-11-4-5-13-10(8-11)9-12(15(19)20-13)14(18)17-6-2-1-3-7-17/h4-5,8-9H,1-3,6-7,16H2 |
Clave InChI |
GKRHYIYUFVXEOY-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)C2=CC3=C(C=CC(=C3)N)OC2=O |
SMILES canónico |
C1CCN(CC1)C(=O)C2=CC3=C(C=CC(=C3)N)OC2=O |
Otros números CAS |
18144-56-4 |
Sinónimos |
6-Amino-3-(piperidinocarbonyl)coumarin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



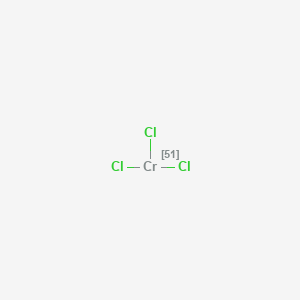

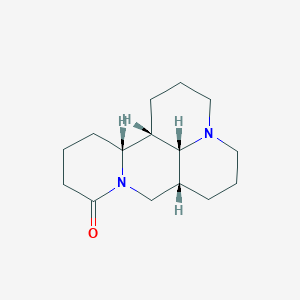
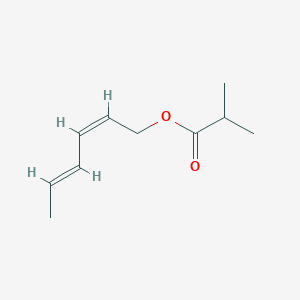
![Dichloromethyl[2-(trichlorosilyl)ethyl]silane](/img/structure/B92784.png)
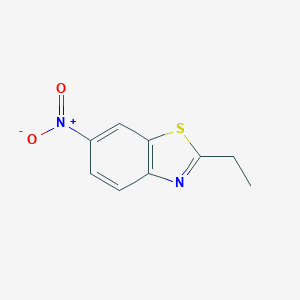


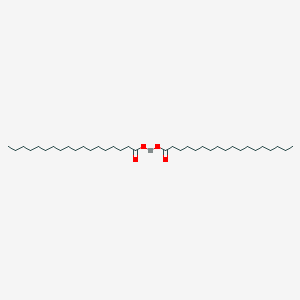

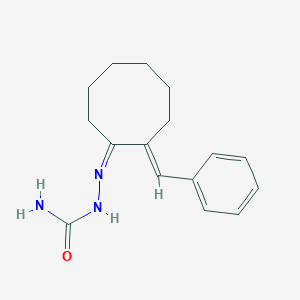

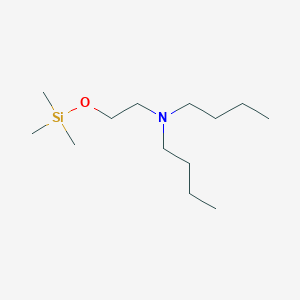
![1,4-Dioxaspiro[4.5]decane](/img/structure/B92805.png)